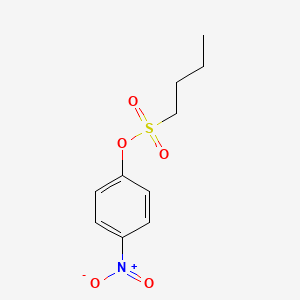
12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane: is a complex organosilicon compound with the molecular formula C26H40O8Si This compound is characterized by its unique structure, which includes multiple ether linkages and a silicon atom bonded to two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of phenyl-substituted silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation reaction, where a hydrosilane reacts with an unsaturated polyether in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 50°C to 150°C to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. The multiple ether linkages and silicon atom provide a versatile framework for attaching bioactive molecules, enhancing their stability and bioavailability.
Medicine: In medicine, this compound is explored for its potential as a component in medical devices and implants. Its biocompatibility and stability make it suitable for long-term applications in the human body.
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to form stable films and coatings makes it ideal for protective and insulating applications.
Mécanisme D'action
The mechanism of action of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with various molecular targets and pathways. The silicon atom, bonded to phenyl groups and ether linkages, can interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can influence the stability and activity of bioactive compounds attached to the silicon framework, enhancing their therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison: Compared to these similar compounds, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is unique due to the presence of phenyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced stability. These properties make it particularly suitable for applications requiring robust and durable materials.
Propriétés
Numéro CAS |
58255-81-5 |
|---|---|
Formule moléculaire |
C26H40O8Si |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C26H40O8Si/c1-27-13-15-29-17-19-31-21-23-33-35(25-9-5-3-6-10-25,26-11-7-4-8-12-26)34-24-22-32-20-18-30-16-14-28-2/h3-12H,13-24H2,1-2H3 |
Clé InChI |
BCVVEHOGRAKOKU-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

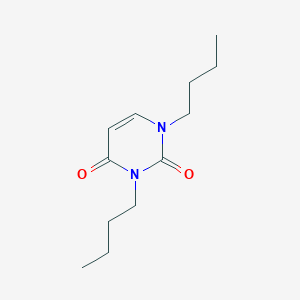
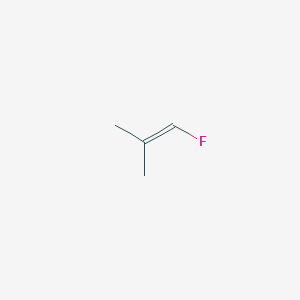
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
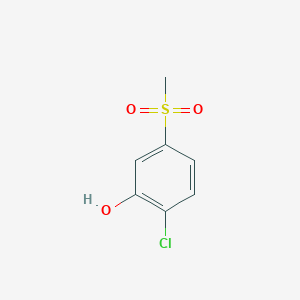
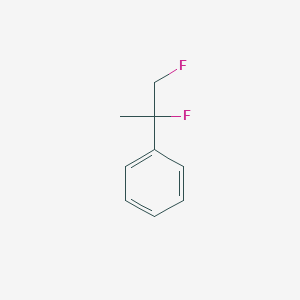
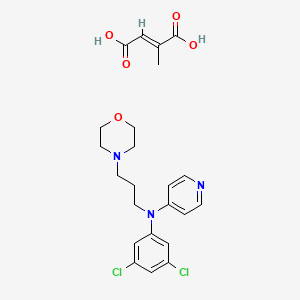
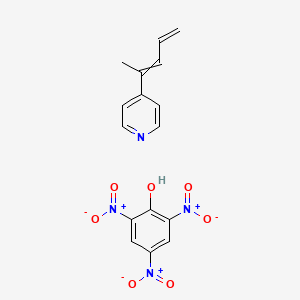
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
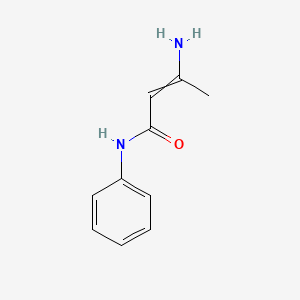
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
